5-Methyl-1,2,3,4-tetrahydroacridin-9-amine
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Overview
Description
5-Methyl-1,2,3,4-tetrahydroacridin-9-amine is an organic compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol . It is a derivative of acridine, a heterocyclic compound known for its wide range of applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1,2,3,4-tetrahydroacridin-9-amine typically involves the reduction of acridine derivatives. One common method includes the catalytic hydrogenation of 5-Methylacridine in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation and high yield .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1,2,3,4-tetrahydroacridin-9-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridine derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include various substituted acridines, fully saturated amines, and other functionalized derivatives .
Scientific Research Applications
5-Methyl-1,2,3,4-tetrahydroacridin-9-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The primary mechanism of action of 5-Methyl-1,2,3,4-tetrahydroacridin-9-amine involves the inhibition of acetylcholinesterase (AChE). By inhibiting AChE, the compound prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine at cholinergic synapses. This enhances cholinergic transmission, which is beneficial in conditions characterized by cholinergic deficits, such as Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A more potent and selective AChE inhibitor with fewer side effects compared to tacrine.
Galantamine: A natural alkaloid that also inhibits AChE and has additional nicotinic receptor modulating properties.
Uniqueness
5-Methyl-1,2,3,4-tetrahydroacridin-9-amine is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its methyl group at the 5-position and tetrahydroacridine core structure differentiate it from other cholinesterase inhibitors, potentially offering unique therapeutic advantages .
Properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroacridin-9-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-5-4-7-11-13(15)10-6-2-3-8-12(10)16-14(9)11/h4-5,7H,2-3,6,8H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GODLIFKIXOXQIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C3CCCCC3=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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